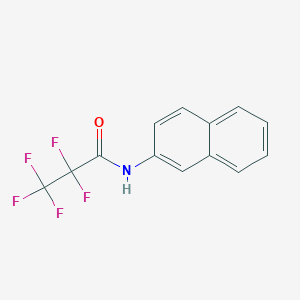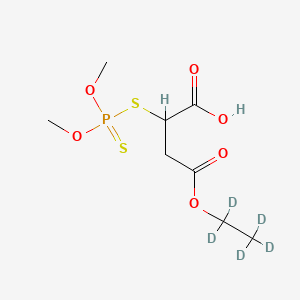
Malathion alpha-Monoacid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malathion alpha-Monoacid-d5 is a deuterated analog of Malathion monocarboxylic acid, which is a metabolite of the widely used organophosphate insecticide, Malathion. This compound is often used in scientific research to study the metabolic pathways and toxicokinetics of Malathion and its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Malathion alpha-Monoacid-d5 typically involves the deuteration of Malathion monocarboxylic acid. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterated compounds. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the isotopic purity and chemical composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Malathion alpha-Monoacid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, such as Malathion dicarboxylic acid.
Hydrolysis: The compound can be hydrolyzed to produce different metabolites.
Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Water, acids, and bases.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include Malathion dicarboxylic acid and other oxidized or hydrolyzed derivatives .
Aplicaciones Científicas De Investigación
Malathion alpha-Monoacid-d5 is used extensively in scientific research for various purposes:
Chemistry: Studying the metabolic pathways and degradation mechanisms of Malathion.
Biology: Investigating the biological effects and toxicokinetics of Malathion and its metabolites.
Medicine: Understanding the pharmacokinetics and potential therapeutic applications of organophosphate compounds.
Industry: Developing safer and more effective insecticides and pesticides
Mecanismo De Acción
Malathion alpha-Monoacid-d5, like its parent compound Malathion, acts as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The molecular targets include acetylcholinesterase enzymes, and the pathways involved are primarily related to neurotransmission and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Malathion: The parent compound, widely used as an insecticide.
Malathion dicarboxylic acid: Another metabolite of Malathion.
Malaoxon: An oxidized form of Malathion with higher toxicity.
Uniqueness
Malathion alpha-Monoacid-d5 is unique due to its deuterated nature, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights into the metabolic pathways and toxicokinetics of Malathion .
Propiedades
Fórmula molecular |
C8H15O6PS2 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)/i1D3,4D2 |
Clave InChI |
AJSJFDUIZFXAQY-SGEUAGPISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)O)SP(=S)(OC)OC |
SMILES canónico |
CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


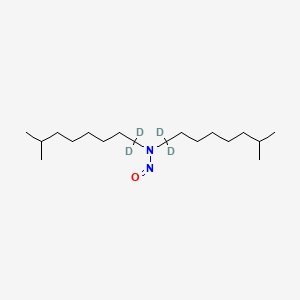
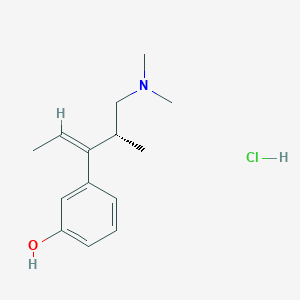
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
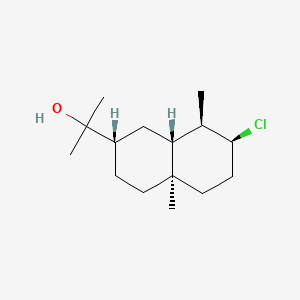
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
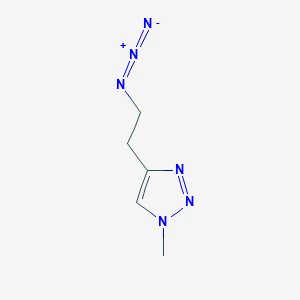
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
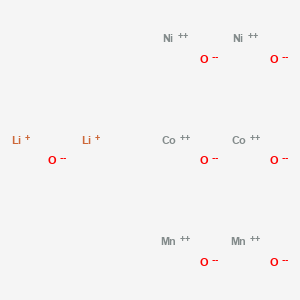

![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
